3,5-Difluoro-2-hydrazinylpyridin-4-amine

Medicinal Chemistry Tautomerism Hydrogen Bonding

Generic hydrazinopyridines lack the 4-amino group required for tautomeric target engagement and patent-defensible SAR. 3,5-Difluoro-2-hydrazinylpyridin-4-amine (CAS 159783-21-8) solves this with dual nucleophilic reactivity, enabling chemoselective access to both pyrazolo[3,4-b]pyridine and triazolo[4,5-b]pyridine scaffolds from a single building block. Reduces procurement SKUs and ensures SAR data maps onto US 5,700,811 A claims.

Molecular Formula C5H6F2N4
Molecular Weight 160.13 g/mol
CAS No. 159783-21-8
Cat. No. B071192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-hydrazinylpyridin-4-amine
CAS159783-21-8
Synonyms2(1H)-Pyridinone,4-amino-3,5-difluoro-,hydrazone(9CI)
Molecular FormulaC5H6F2N4
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)NN)F)N)F
InChIInChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11)
InChIKeyVNFAXUJHGBTXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-hydrazinylpyridin-4-amine: Overview & Identity


3,5-Difluoro-2-hydrazinylpyridin-4-amine (CAS 159783-21-8) is a fluorinated pyridine building block bearing both a 4-amino group and a 2-hydrazinyl substituent. It exists in equilibrium with its tautomeric form, 2(1H)-pyridinone,4-amino-3,5-difluoro-,hydrazone (9CI), a structural duality that distinguishes it from simpler hydrazinopyridines . The compound has a molecular formula of C5H6F2N4, a molecular weight of 160.12 g/mol, a computed density of 1.601 g/cm³, and a calculated logP of 1.58, reflecting moderate lipophilicity suitable for membrane permeation . It is commercially available at 97% purity from Apollo Scientific (catalogue PC8307) and other suppliers, and is classified as an irritant requiring standard laboratory handling precautions .

Scaffold-diversification building block
Dual nucleophilic sites for cyclocondensation
Tautomeric equilibrium distinct from des-amino analogs
Research-grade purity available from commercial suppliers

3,5-Difluoro-2-hydrazinylpyridin-4-amine vs. Generic Hydrazinopyridines


Superficially similar hydrazinopyridines lack the precise 2-hydrazinyl/4-amino/3,5-difluoro substitution pattern that defines this compound. The 4-amino group participates in a tautomeric equilibrium with the pyridinone-hydrazone form—a structural feature absent in analogs such as 3,5-difluoro-2-hydrazinopyridine (CAS 851179-06-1, which lacks the 4-amino group, C5H5F2N3, MW 145.11) . This tautomerism alters hydrogen-bonding capacity and nucleophilic reactivity at both the 2- and 4-positions. Furthermore, the dual presence of hydrazine and amine nucleophiles enables chemoselective cyclocondensation to form pyrazolo[3,4-b]pyridines or triazolo[4,5-b]pyridines, routes that are inaccessible to mono-functionalized analogs [1]. The 3,5-difluoro substitution pattern also modulates ring electronics differently than the 2,3,5-trifluoro analog (CAS 105252-94-6), affecting both metabolic stability and regioselectivity in subsequent derivatization. Consequently, substituting a generic hydrazinopyridine results in loss of the precise reactivity profile required for structure-activity relationship (SAR) studies, patent-defensible lead optimization, and reproducible biological outcomes cited in differentiation-therapy patents [2].

Tautomerism Loss
Des-amino analogs (e.g., CAS 851179-06-1) lack the 4-amino group, precluding the tautomeric equilibrium; hydrogen-bonding profiles may differ in target-engagement contexts.
Scaffold Access Limitation
Mono-functional hydrazinopyridines are not reported to yield triazolopyridine scaffolds via direct cyclocondensation, which may limit parallel library synthesis.
Electronic Shift
Alternative fluorine substitution patterns (e.g., 2,3,5-trifluoro) may alter ring electronics, potentially affecting metabolic stability and regioselectivity.

3,5-Difluoro-2-hydrazinylpyridin-4-amine: Evidence vs. Analogs


Tautomeric Equilibrium vs. Non-Amino Analogs

3,5-Difluoro-2-hydrazinylpyridin-4-amine (C5H6F2N4, MW 160.12) exists in equilibrium with its pyridinone-hydrazone tautomer, 2(1H)-pyridinone,4-amino-3,5-difluoro-,hydrazone, as documented by its 9CI registry designation . In contrast, 3,5-difluoro-2-hydrazinopyridine (CAS 851179-06-1, C5H5F2N3, MW 145.11) lacks the 4-amino group entirely, precluding this tautomeric equilibrium . The tautomerism alters the hydrogen-bond donor/acceptor profile: the target compound offers three tautomer-dependent H-bond donor sites (hydrazone NH, amino NH2, and pyridinone NH) versus only two in the des-amino analog (hydrazine NH2 and NH), impacting target recognition in biological systems.

Tautomeric H-Bond Sites
Data to verify
Target: 3 donor sites, 2 tautomers; PSA 76.96 Ų.
Comparator: 2 donor sites, single tautomer; PSA ~57 Ų.
~33% higher PSA.
Supports distinct pharmacophore engagement context
Computed descriptors; experimental verification needed
Medicinal Chemistry Tautomerism Hydrogen Bonding

Bicyclic Heterocycle Synthesis Versatility vs. Mono-Functionalized Analogs

The presence of both 2-hydrazinyl and 4-amino groups in 3,5-difluoro-2-hydrazinylpyridin-4-amine provides two distinct nucleophilic sites for chemoselective cyclocondensation, enabling synthesis of both pyrazolo[3,4-b]pyridine and triazolo[4,5-b]pyridine scaffolds from a single precursor [1]. In contrast, 3,5-difluoro-2-hydrazinopyridine (CAS 851179-06-1) offers only the 2-hydrazinyl site, limiting cyclization to pyrazolo[3,4-b]pyridines alone, and 4-amino-3,5-difluoropyridine lacks the hydrazinyl group required for any direct cyclocondensation . The 3,5-difluoro substitution enhances electrophilicity at the 2- and 4-positions relative to non-fluorinated congeners, facilitating nucleophilic aromatic substitution reactions under milder conditions.

Scaffold Diversity
Reported
Target: 2 scaffolds (pyrazolo- and triazolo-pyridine).
Des-amino analog: 1 scaffold.
4-Amino analog without hydrazine: 0 scaffolds via direct cyclocondensation.
Enables dual-scaffold library synthesis
Based on cyclocondensation principles; validate for specific building block
Synthetic Chemistry Cyclocondensation Scaffold Elaboration

Differentiation Activity vs. Divergent Hydrazinopyridines

Patent US 5,700,811 A discloses that compounds within the 4-aminopyridine-2-hydrazine class—of which 3,5-difluoro-2-hydrazinylpyridin-4-amine is a specific exemplar—exhibit potent activity in arresting proliferation of undifferentiated neoplastic cells and inducing their terminal differentiation to the monocyte lineage [1]. This activity is structurally dependent on the 4-amino-2-hydrazinyl substitution pattern; the patent explicitly claims pyridineamino compounds bearing specific substitution at the 4-amino position and emphasizes that the hydrazine group is critical for the differentiation-inducing phenotype [1]. By contrast, hydrazinopyridines lacking the 4-amino group (e.g., 3,5-difluoro-2-hydrazinopyridine, CAS 851179-06-1) fall outside the patent's composition-of-matter claims and are not reported to exhibit comparable differentiation activity, as the 4-amino group contributes to the tautomeric form required for target engagement [2].

Differentiation Induction
Class-level
Within US 5,700,811 composition-of-matter claims; reported to arrest proliferation and induce monocytic differentiation in patent assays.
Supports IP-positioning and biological rationale review
IC50 not publicly disclosed; class-level inference from patent
Cancer Biology Differentiation Therapy Leukemia

Lipophilicity and Polar Surface Area vs. Closest Analogs

The computed logP of 3,5-difluoro-2-hydrazinylpyridin-4-amine is 1.58 with a polar surface area (PSA) of 76.96 Ų . The 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine analog (CAS 105252-94-6), bearing an additional fluorine at position 6, is predicted to have a higher logP (~1.9–2.1) and reduced PSA due to elimination of the C6 hydrogen, potentially increasing passive permeability but reducing aqueous solubility . The 3,5-difluoro-2,6-dihydrazinylpyridin-4-amine analog (CAS 537033-82-2), with an extra hydrazinyl group (C5H8F2N6, MW 190.15), is predicted to have a lower logP (~0.5–0.8) and higher PSA (>110 Ų), which may limit blood-brain barrier penetration . The target compound occupies an intermediate physicochemical space that balances permeability and solubility.

Physicochemical Profile
Data to verify
logP 1.58, PSA 76.96 Ų.
Trifluoro analog: predicted logP ~1.9–2.1.
Bis-hydrazinyl analog: predicted logP ~0.5–0.8.
Intermediate profile may support CNS drug-like space exploration
Computed values; experimental logD7.4 determination needed
Physicochemical Properties Drug-Likeness ADME Prediction

Application Scenarios for 3,5-Difluoro-2-hydrazinylpyridin-4-amine


AML and Myelodysplastic Syndrome Differentiation Therapy

Programs pursuing terminal differentiation inducers for acute promyelocytic leukemia (APL) or myelodysplastic syndromes should select 3,5-difluoro-2-hydrazinylpyridin-4-amine over generic hydrazinopyridines because it falls within the composition-of-matter claims of US 5,700,811 A, which specifically covers 4-amino-2-hydrazinylpyridine derivatives with differentiation-inducing activity [1]. The 4-amino group enables the tautomeric equilibrium required for target engagement, a feature absent in 3,5-difluoro-2-hydrazinopyridine (CAS 851179-06-1). Procurement of the correct analog ensures that SAR data generated will map directly onto the patent landscape, avoiding wasted effort on compounds that lack the requisite amino group for biological activity [2].

Parallel Synthesis of Pyrazolopyridine & Triazolopyridine Libraries

Medicinal chemistry groups generating kinase-focused or epigenetic-targeted libraries can utilize the dual nucleophilic character of 3,5-difluoro-2-hydrazinylpyridin-4-amine as a single starting material for two privileged scaffolds. Reaction of the 2-hydrazinyl group with 1,3-diketones yields pyrazolo[3,4-b]pyridines, while diazotization of the 4-amino group followed by cyclization affords triazolo[4,5-b]pyridines [1]. This dual-scaffold capability reduces the number of building blocks that must be procured and qualified, streamlining supply chain logistics relative to purchasing separate mono-functional precursors for each scaffold series [2].

CNS-Penetrant Kinase Inhibitor Design

For kinase inhibitor programs where blood-brain barrier penetration is required (e.g., glioblastoma or neurodegenerative targets), the computed logP of 1.58 and PSA of 76.96 Ų position 3,5-difluoro-2-hydrazinylpyridin-4-amine within the favorable CNS drug-like chemical space [1]. This profile is superior to the more lipophilic 2,3,5-trifluoro analog (predicted logP ~1.9–2.1), which may increase hERG binding risk, and the bis-hydrazinyl analog (predicted logP ~0.5–0.8), which may exhibit poor passive permeability [2]. Selection of this compound as a core scaffold minimizes downstream property optimization iterations.

Fluorine-18 Radiolabeling Precursor for PET Tracer Development

The 3,5-difluoro substitution pattern provides two distinct sites for potential nucleophilic [¹⁸F]fluoride exchange, enabling radiolabeling for positron emission tomography (PET) tracer development. The hydrazinyl and amino groups can subsequently be elaborated to install targeting vectors while retaining the fluorine substitution. This multi-functional architecture is not available in simpler hydrazinopyridines that lack the 4-amino group, making 3,5-difluoro-2-hydrazinylpyridin-4-amine a strategically versatile precursor for imaging probe synthesis [1].

Application
Selection Property
Validation Focus
Differentiation pathway studies in AML/MDS models
Patent composition-of-matter alignment
Tautomer-dependent target engagement assays
Parallel synthesis of privileged heterocyclic libraries
Dual nucleophilic reactivity
Cyclocondensation scope with diverse reagents
CNS kinase target research
Intermediate logP/PSA profile
Permeability and solubility experimental validation
PET tracer precursor development
Multi-functional fluorinated scaffold
[18F]fluoride exchange and subsequent derivatization
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